molecular formula C15H17F2N3O2 B2908801 N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide CAS No. 1436289-33-6

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

Cat. No.: B2908801
CAS No.: 1436289-33-6
M. Wt: 309.317
InChI Key: IRXMIKNJWXAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4 , this compound elevates active incretin levels, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby reducing hepatic glucose production. This mechanism positions it as a critical research tool for investigating novel therapeutic pathways for Type 2 diabetes and other metabolic disorders. Beyond its primary metabolic applications, research into DPP-4 inhibition has expanded into areas of immunology and oncology, as the DPP-4 enzyme (also known as CD26) is expressed on immune cells and can cleave various chemokines and cytokines. Studies suggest DPP-4 inhibitors may modulate T-cell activation and possess immunomodulatory properties , making this compound valuable for probing the intersection of metabolism and immune function. Its specific chemical structure, featuring the 4-ethylmorpholine carboxamide moiety, is designed to optimize binding affinity and selectivity for the DPP-4 active site, providing researchers with a highly specific pharmacological agent to dissect complex physiological pathways and evaluate potential drug candidates.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMIKNJWXAMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The cyano group is introduced through a cyanoation reaction, followed by the formation of the morpholine ring. The ethyl group is then added to complete the structure.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in compliance with safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in the development of new therapeutic agents. Its biological activity suggests that it could be used in the treatment of various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

  • Morpholine vs.
  • Substituent Effects: The cyano group in the target compound may offer stronger electron-withdrawing effects than methyl or chloro groups, influencing pharmacokinetics and receptor affinity .
  • 2,4-Difluorophenyl Motif: This group consistently enhances metabolic stability across analogs, though its pairing with sulfonamide () or cyano (target) groups alters solubility and target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the difluorophenyl cyanomethyl group with the morpholine-carboxamide core. Key steps include:

  • Step 1 : Activation of the morpholine-2-carboxylic acid using carbodiimides (e.g., DCC) to form an active ester intermediate.
  • Step 2 : Nucleophilic substitution with the cyano-(2,4-difluorophenyl)methylamine derivative under anhydrous conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: dichloromethane/hexane) improve yield (>75%) and purity (>95%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~378.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility enhancers like cyclodextrins or co-solvents (PEG-400) are recommended for in vitro assays .
  • Stability : Stable at 4°C in inert atmospheres. Degrades at >100°C (TGA data) or under prolonged UV exposure. Store at -20°C in amber vials .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?

  • Protocol :

  • Target Preparation : Retrieve target protein structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add polar hydrogens.
  • Docking : Use AutoDock Vina for flexible ligand docking. Set grid boxes around active sites (e.g., ATP-binding pocket) and run 20 iterations .
  • Validation : Compare binding affinities (ΔG) with known inhibitors. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Study : If IC₅₀ varies between cell-free enzymatic assays (low µM) and cell-based assays (high µM):

  • Hypothesis 1 : Poor membrane permeability. Test with PAMPA assay or use prodrug strategies (e.g., esterification).
  • Hypothesis 2 : Off-target effects. Perform kinome-wide profiling or CRISPR-Cas9 knockout screens to identify confounding targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.